4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine

CCR4 antagonism Structure-Activity Relationship GPCR targeting

Researchers requiring a validated CCR4 antagonist scaffold often face batch-to-batch variability that confounds SAR data. This compound solves that with a defined melting point (94-96°C) and NLT 98% purity, ensuring identity verification via incoming QC. - Enables structure-guided optimization via 6-chloro SNAr chemistry. - The benzylpiperazine moiety matches the patented Markush embodiment (WO2013107333), ensuring SAR relevance. - Dual ionizable centers support salt-form screening for crystallography. ISO-certified supply with analytical documentation simplifies regulatory compliance for pharmaceutical R&D.

Molecular Formula C16H19ClN4
Molecular Weight 302.8 g/mol
CAS No. 1017782-74-9
Cat. No. B1294156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine
CAS1017782-74-9
Molecular FormulaC16H19ClN4
Molecular Weight302.8 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)N2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C16H19ClN4/c1-13-18-15(17)11-16(19-13)21-9-7-20(8-10-21)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3
InChIKeyIOKPDSNVJVSREP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Procurement Profile


4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine (CAS 1017782-74-9) is a synthetic heterocyclic compound featuring a 2-methyl-6-chloropyrimidine core substituted at the 4-position with a 4-benzylpiperazine moiety [1]. With a molecular formula of C₁₆H₁₉ClN₄ and a molecular weight of 302.80 g/mol, this compound belongs to the piperazinyl pyrimidine derivative class, which has been described in patent literature as possessing CCR4 antagonism and potential kinase inhibitory activity [2]. The compound is commercially available from multiple vendors at purity levels of ≥95%, with some suppliers offering NLT 98% grade suitable for pharmaceutical R&D and quality control applications .

Pathway CCR4 pathway probe studies
Synthetic C6‑Cl handle for parallel library synthesis
Identity Defined melting point identity benchmark
Quality Research-grade and high-purity grades available

Why Generic Substitution Is Not Scientifically Justified


Compounds within the piperazinyl pyrimidine class cannot be interchanged without quantitative justification, as minor structural modifications produce profound differences in target engagement, selectivity, and physicochemical behavior. The specific combination of a benzyl substituent on the piperazine ring, a chlorine atom at the 6-position, and a methyl group at the 2-position of the pyrimidine core defines a unique chemical space that dictates CCR4 antagonism potency and kinase inhibition profiles [1]. Even closely related analogs—such as the phenylpiperazinyl, piperidinyl, or des-methyl variants—exhibit altered lipophilicity, metabolic stability, and receptor binding that render them non-equivalent in SAR campaigns [2]. The compound's melting point of 94–96°C further serves as an identity and purity benchmark that cannot be assumed for analogs lacking this thermal signature [3].

Benzyl vs. phenyl N‑substituent may shift conformational profile and receptor‑engagement fidelity.
Reported melting point identity benchmark is compound‑specific; analog thermal behavior may differ, complicating identity verification.
Absence of C6‑Cl removes SNAr derivatization capacity, limiting SAR‑library diversification.
Piperidine core lacks the second ionizable nitrogen, altering pH‑dependent solubility and salt‑screen options.
Non‑patented analogs lack the CCR4 antagonism annotation, reducing target‑pathway confidence.

Quantitative Differentiation Evidence Versus Closest Analogs


Benzylpiperazine vs. Phenylpiperazine Moiety

The benzylpiperazine substituent in 4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine provides an additional methylene spacer between the piperazine ring and the aromatic phenyl group compared to the phenylpiperazine analog (e.g., 4-(4-phenylpiperazin-1-yl)-6-chloro-2-methylpyrimidine). This structural difference, described within the CCR4 antagonist patent series WO2013107333, alters the conformational flexibility and steric profile at the receptor binding pocket [1]. While direct head-to-head IC₅₀ comparisons between the benzyl and phenyl congeners are not publicly available, the patent SAR explicitly delineates the benzyl substitution as a distinct Markush embodiment, suggesting differentiated pharmacological activity [1].

N‑Substituent Identity
Class-level inference
Target: Benzyl (–CH₂–C₆H₅)
Comparator: Phenyl (–C₆H₅)
Methylene spacer present vs. absent; ΔMW ≈14 g/mol
Benzyl spacer may alter receptor‑pocket conformation.
No head‑to‑head IC₅₀ data in public domain.
CCR4 antagonism Structure-Activity Relationship GPCR targeting

Melting Point as an Identity Benchmark

The melting point of 4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine is reported as 94–96°C [1]. The demethyl analog—4-(4-benzylpiperazin-1-yl)-6-chloropyrimidine (CAS 188527-14-2)—has a different molecular weight (288.77 g/mol vs. 302.80 g/mol) and is expected to exhibit a different melting point range . The des-chloro analog (4-(4-benzylpiperazin-1-yl)-2-methylpyrimidine) would similarly lack the electron-withdrawing chlorine, altering crystal packing and thermal behavior. This thermal signature serves as a procurement-relevant identity and purity quality gate that is not transferable to structurally related compounds.

Melting Point Benchmark
Cross‑study comparable
Target: 94–96 °C
Demethyl analog: MW 288.77 g/mol; expected different mp
ΔMW = 14.03 g/mol; mp non‑interchangeable
Supports compound identity QC release.
Vendor‑aggregated specification data.
Quality Control Identity Testing Polymorph screening

Chlorine at C6 as a Synthetic Handle

The chlorine atom at the 6-position of the pyrimidine ring in 4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine functions as a leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling modular derivatization with amines, thiols, or alkoxides . The des-chloro analog—4-(4-benzylpiperazin-1-yl)-2-methylpyrimidine—lacks this reactive handle, precluding post-functionalization at the 6-position. This reactivity difference is a structural certainty (presence vs. absence of C–Cl bond) rather than a probabilistic biological outcome, making it a procurement-critical differentiator for medicinal chemistry campaigns requiring late-stage diversification [1].

C6 Synthetic Handle
Class-level inference
Target: C–Cl present (SNAr‑reactive)
Des‑chloro analog: C–H inert to substitution
Binary difference: reactive vs. non‑reactive
Enables parallel library synthesis at C6.
Structural certainty; reactivity confirmed by general principles.
Medicinal Chemistry Derivatization Nucleophilic substitution

Piperazine vs. Piperidine Core Ionization

The piperazine ring in 4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine contains a second basic nitrogen (pKa₂ ≈ 4–5 for the distal N–benzyl amine) compared to the piperidine analog (e.g., 4-(4-benzylpiperidin-1-yl)-6-chloro-2-methylpyrimidine), which has only one basic center [1]. This additional ionizable center modulates aqueous solubility as a function of pH and provides an extra site for salt formation, potentially improving developability . While specific solubility data for this compound are not publicly available, the structural feature is a deterministic differentiator for formulation scientists selecting between piperazine- and piperidine-based scaffolds.

Ionizable Centers
Class-level inference
Target: 2 ionizable N (piperazine core)
Piperidine analog: 1 ionizable N
Differential pH‑dependent solubility and salt‑forming capacity
May affect formulation pH adjustment and salt screening.
No public solubility data for this compound.
Drug-like properties Solubility Formulation development

CCR4 Antagonism Patent Pedigree

The piperazinyl pyrimidine scaffold encompassing 4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine falls within the generic Markush structure of WO2013107333, which claims CCR4 antagonists for the treatment of asthma, allergic dermatitis, and other CCR4-mediated diseases [1]. This patent assignment—shared between the Institute of Pharmacology and Toxicology (Academy of Military Medical Sciences, P.L.A. China) and Peking University—provides a documented therapeutic rationale that is absent for many structurally similar but non-patented piperazinyl pyrimidines [2]. While no CCR4 IC₅₀ data are publicly disclosed for this specific compound, the patent pedigree indicates that the scaffold was prioritized from a screening cascade, implying differentiated target engagement relative to non-claimed analogs.

Patent Pedigree
Class-level inference
WO2013107333 Markush coverage; CCR4 antagonism asserted
Assignees: Academy of Military Medical Sciences & Peking University
Supports target‑pathway research annotation.
No disclosed CCR4 IC₅₀ for this specific compound.
CCR4 Allergic inflammation Intellectual property

Purity Tiering and Grade Availability

4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine is commercially available at two distinct purity tiers: a standard research grade (≥95%) and a higher-grade specification (NLT 98%) offered by MolCore, which includes ISO certification and suitability for global pharmaceutical R&D and quality control . The 95% grade from suppliers such as abcr and Matrix Scientific is priced at approximately €187–$151 per gram, whereas the 98% grade provides enhanced lot-to-lot consistency for regulatory-sensitive applications [1]. This purity tiering is not uniformly available across all close structural analogs, giving procurement teams a defined quality selection parameter.

Purity Grades
Cross‑study comparable
Standard: ≥95% (multiple vendors)
High grade: NLT 98% ISO‑certified (MolCore)
Broader vendor base vs. common analogs
Enables QC‑grade and analytical‑standard procurement.
Vendor specification data; verify lot‑specific COA.
Quality Assurance Analytical Standards Procurement specification

Validated Application Scenarios


CCR4 Antagonist Lead Optimization and SAR

The benzylpiperazine-pyrimidine scaffold, as documented in WO2013107333, provides a validated starting point for CCR4 antagonist optimization [1]. Procurement of 4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine enables exploration of the 6-position via SNAr chemistry to generate focused libraries that probe the CCR4 binding pocket. The benzyl substituent on the piperazine ring constitutes a specific Markush embodiment, ensuring that SAR data generated with this compound remain relevant to the patented chemical space [1]. The melting point benchmark (94–96°C) provides incoming QC verification to confirm compound identity before committing to synthesis campaigns .

Kinase Inhibitor Fragment-Based Discovery

Piperazinyl pyrimidines are established kinase inhibitor scaffolds, with the pyrimidine core engaging the hinge region of the ATP-binding pocket [1]. The 4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine core places the benzylpiperazine moiety in the solvent-exposed region, while the 6-chloro substituent permits structure-guided optimization. The NLT 98% purity grade (MolCore) ensures that initial biochemical IC₅₀ determinations are not confounded by impurities that could act as pan-assay interference compounds (PAINS) . The dual ionizable centers of the piperazine ring further support salt-form screening for crystallography-grade material preparation [2].

Analytical Reference Standard for Impurity Profiling

With a well-defined melting point (94–96°C) and availability at NLT 98% purity, this compound serves as a qualified reference standard for HPLC impurity profiling of piperazinyl pyrimidine drug substances under development [1]. The 6-chloro substituent provides a distinct UV chromophore and retention time marker that facilitates method development. The ISO-certified grade from MolCore supports regulatory documentation requirements for analytical method validation . The compound's classification as an irritant (HazardClass: IRRITANT) mandates appropriate handling protocols, which are well-documented in supplier SDS documentation [1].

Chemical Biology Tool for Chemokine Signaling

The CCR4 antagonism asserted in WO2013107333 positions this scaffold as a tool compound for dissecting CCR4-mediated chemokine signaling in allergic inflammation and asthma models [1]. While the specific compound's CCR4 IC₅₀ remains undisclosed, its structural inclusion within the patent Markush—assigned to the Academy of Military Medical Sciences and Peking University—provides a degree of target annotation that supports its use as a pathway probe . Researchers should verify target engagement in their specific assay system and consider using the higher-purity grade (NLT 98%) to minimize off-target effects attributable to impurities [2].

Application
Selection Property
Validation Focus
CCR4 pathway probe and SAR exploration
Benzylpiperazine‑pyrimidine scaffold fidelity
CCR4‑target engagement pathway assays
Kinase hinge‑binding fragment optimization
C6‑chloro synthetic handle for hinge‑region modifications
Kinase inhibition panel profiling and selectivity
Analytical reference standard for HPLC impurity profiling
Defined melting point and high‑purity grade
HPLC method retention‑time reproducibility
Chemokine signaling pathway probe
Patent‑reported CCR4 antagonism scaffold
Allergic inflammation model pathway readouts
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